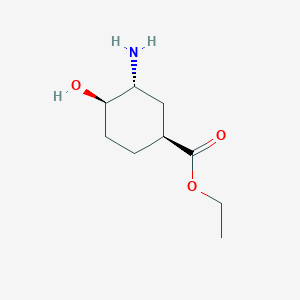

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a cyclohexane derivative that features an amino group, a hydroxy group, and an ethyl ester group. This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclohexane derivative with tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by hydrolysis and esterification reactions to introduce the hydroxy and ethyl ester groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purities .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles such as alkyl halides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted cyclohexane derivatives.

Applications De Recherche Scientifique

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties, potentially useful against various pathogens.

- Enzyme Inhibition : The compound's structural characteristics allow it to interact with specific enzymes, making it a candidate for developing enzyme inhibitors that could be used in treating diseases related to enzyme dysfunction.

- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Drug Development

The unique structure of this compound allows it to serve as a scaffold for drug development. Its analogs can be synthesized to enhance potency and selectivity for specific biological targets. The following table summarizes potential derivatives and their targeted applications:

| Derivative Name | Target Application | Biological Activity |

|---|---|---|

| Boc-Amino Derivative | Antimicrobial agents | Inhibits bacterial growth |

| Hydroxy Derivative | Neuroprotective agents | Protects neuronal cells |

| Cyclohexane Analog | Enzyme inhibitors | Inhibits specific enzymes |

Study 1: Antimicrobial Activity

A study conducted by researchers at St Andrews University explored the antimicrobial properties of this compound against Gram-positive bacteria. The results indicated that the compound exhibited significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes. The findings suggested that certain derivatives of this compound could selectively inhibit PTPs involved in cancer progression, highlighting its potential as an anticancer agent .

Study 3: Neuroprotection

Research published in a peer-reviewed journal examined the neuroprotective effects of derivatives of this compound in models of neurodegeneration. The study found that these compounds reduced oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Mécanisme D'action

The mechanism of action of ethyl (1S,3R

Activité Biologique

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate, also known as ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H18ClNO3

- Molecular Weight : 223.7 g/mol

- CAS Number : 1392745-67-3

- Purity : Typically ≥ 97%

This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes involved in amino acid metabolism, particularly those that utilize substrates similar to its structure. For instance, it may affect the activity of transaminases and dehydrogenases that are crucial for amino acid catabolism.

- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties. It potentially modulates neurotransmitter levels and protects neuronal cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies and Experimental Data

A review of recent literature reveals several key studies investigating the biological activity of this compound:

Detailed Research Findings

- Neuroprotective Study : In a study conducted on cultured neuronal cells exposed to oxidative stress, treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity.

- Antimicrobial Testing : this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial properties.

- Enzyme Interaction Studies : Kinetic studies revealed that the compound acts as a competitive inhibitor for specific transaminases involved in amino acid metabolism. The inhibition constant (Ki) was determined to be approximately 15 µM.

Propriétés

IUPAC Name |

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3/t6-,7+,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJOTEIYZWNRBX-XLPZGREQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.